molecular formula C10H11N3O B2976210 N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1342974-06-4

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B2976210
CAS No.: 1342974-06-4
M. Wt: 189.218
InChI Key: ZOAVZSRYRDBAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a chemical compound built around the imidazo[1,2-a]pyridine scaffold, a privileged structure in modern medicinal chemistry and drug discovery. This fused bicyclic heterocycle is recognized for its significant and diverse biological activities, making it a highly valuable template for developing new therapeutic agents . Researchers utilize this core structure to explore treatments for a range of conditions, with notable applications in developing anti-tubercular agents. Compounds within this class, particularly carboxamides like the well-known Telacebec (Q203), function by inhibiting the cytochrome bcc subunit QcrB of the Mycobacterium tuberculosis bacterium . This target is part of the essential oxidative phosphorylation pathway, and its inhibition disrupts energy production, representing a modern mechanism of action against drug-resistant TB strains . Beyond antimycobacterial applications, the imidazo[1,2-a]pyridine scaffold is found in marketed drugs such as the anxiolytic alpidem and the sedative-hypnotic zolpidem, underscoring its pharmacological relevance . The synthetic accessibility of this scaffold allows for functionalization at various positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties . This product is intended for research purposes such as in vitro biological screening, method development, and as a synthetic intermediate or building block for further chemical exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-12(2)10(14)8-7-13-6-4-3-5-9(13)11-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAVZSRYRDBAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and a secondary amine under acidic conditions to form the imidazo[1,2-a]pyridine core . The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. These methods may include continuous flow reactions and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Pharmacological Differences
Compound Name Structural Features Biological Activity Key Findings References
N,N-Dimethylimidazo[1,2-a]pyridine-2-carboxamide N,N-dimethyl carboxamide at position 2 Antitubercular, Nurr1 modulation Weaker MICs against Mtb compared to 3-carboxamides; potential Nurr1 agonist activity.
Imidazo[1,2-a]pyridine-3-carboxamide derivatives Carboxamide at position 3 Antitubercular (InhA inhibition) Higher potency: MICs = 17–30 μM; docking studies confirm stronger InhA binding.
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide Phenyl and pyridyl substituents Nurr1 transcriptional activation Enhances Nurr1 activity at EC50 = 1 nM.
N-(4-Acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide Acetylphenyl substituent Antikinetoplastid Intermediate in chalcone conjugates; moderate activity against kinetoplastid parasites.
N,N-Dimethylimidazo[1,2-a]pyridine-6-carboxamide Carboxamide at position 6 Undisclosed Positional isomer; MS data (m/z 145, 117) suggest distinct fragmentation patterns.

Structure-Activity Relationships (SAR)

  • Carboxamide Position : 3-Carboxamides exhibit superior antitubercular activity (MICs 17–30 μM) compared to 2-carboxamides due to enhanced interactions with InhA’s hydrophobic pocket .
  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) on aryl rings improve target engagement. For example, fluorophenyl derivatives show optimized Nurr1 activation .
  • Dimethyl Substitution : The N,N-dimethyl group in the target compound may reduce cytotoxicity but compromises Mtb inhibition efficacy compared to bulkier substituents .

Pharmacological Targets and Mechanisms

  • Antitubercular Activity : 3-Carboxamides inhibit InhA, a key enzyme in mycolic acid biosynthesis, with docking scores correlating with MIC values .
  • Nurr1 Modulation : N-Phenyl-6-(pyrid-2-yl) derivatives bind Nurr1’s ligand-binding domain, stabilizing its active conformation .
  • Antikinetoplastid Potential: Chalcone conjugates (e.g., compound 7i) derived from N-(4-acetylphenyl) precursors show IC50 values <10 μM against Leishmania spp. .

Biological Activity

N,N-Dimethylimidazo[1,2-a]pyridine-2-carboxamide, often referred to as an imidazo[1,2-a]pyridine derivative, exhibits significant biological activity, particularly in the field of anti-tuberculosis (anti-TB) research. This compound and its analogs have garnered attention for their potential therapeutic applications against Mycobacterium tuberculosis (M. tuberculosis), especially in the context of drug-resistant strains.

The imidazo[1,2-a]pyridine scaffold is characterized by a fused heterocyclic ring system that contributes to its biological properties. The presence of a carboxamide group enhances its interaction with biological targets. Studies suggest that these compounds may act as inhibitors of QcrB, a crucial component of the cytochrome bc1 complex in M. tuberculosis, which is essential for ATP synthesis and cellular respiration .

Anti-Tuberculosis Activity

Recent studies have demonstrated that this compound derivatives exhibit potent anti-TB activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds such as ND-09759 have shown MIC values as low as 0.10 – 0.19 μM against the H37Rv strain of M. tuberculosis, indicating strong bactericidal properties comparable to first-line anti-TB drugs like isoniazid (INH) and rifampicin (RMP) .
  • In Vivo Efficacy : In murine models, ND-09759 reduced bacterial burden in the lungs and spleens significantly when administered at a dose of 30 mg/kg, demonstrating efficacy similar to standard treatments .

Table 1: Summary of Biological Activity Data for this compound Derivatives

CompoundMIC (μM)Efficacy in Mouse ModelComparison to INH/RMP
ND-097590.10 - 0.19Significant reduction in lung/spleen burdenComparable to INH/RMP
Compound 150.05 - 1.5Effective against MDR/XDR strainsMore active than INH
Compound 160.10 - 0.19Reduced inflammation in treated miceSimilar to INH

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives can be influenced by structural modifications:

  • Positioning of Substituents : The position of the amide group and methyl substitutions significantly affect potency. For example, switching a methyl group at position 6 to a chloro group resulted in a two-fold decrease in activity .
  • Cyclic Aliphatic Rings : The presence and size of cyclic aliphatic groups on the amide nitrogen were found to enhance activity, suggesting that these modifications can optimize drug design for improved efficacy against TB .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that ND-09759 has a half-life of approximately 20.1 hours and achieves effective serum concentrations with minimal toxicity observed in HepG2 cell lines . The compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles which are critical for its development as a therapeutic agent.

Case Studies

Several studies have highlighted the effectiveness of N,N-dimethylimidazo[1,2-a]pyridine derivatives:

  • Cheng et al. (2014) : This study demonstrated that ND-09759 had significant bactericidal activity against established M. tuberculosis infections in mice, showing promise as a new anti-TB agent when used alone or in combination with existing therapies .
  • Synthesis and Evaluation : Research on various substituted imidazo[1,2-a]pyridine derivatives has consistently shown moderate to good anti-tuberculosis activity across different strains, reinforcing the potential of this class of compounds for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide and its derivatives?

  • Methodology : The compound is typically synthesized via condensation reactions. A key approach involves coupling imidazo[1,2-a]pyridine-2-carboxylic acid with substituted anilines using EDC.HCl/HOBt in DMF, yielding carboxamide derivatives . For example, reacting 2-aminopyridine with bromopyruvic acid forms the imidazo[1,2-a]pyridine core, followed by amidation with acetylated phenylamines (e.g., 1-(4-aminophenyl)ethan-1-one) .
  • Optimization : Yields (~72–79%) are improved using polar solvents (e.g., ethanol) and catalysts like NaOH for Claisen-Schmidt condensations .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms amide bond formation (δ10.62 ppm for NH proton; δ161.2 ppm for carbonyl) and substituent positions .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • Melting Points : Used to assess crystallinity and purity (e.g., 137–148°C for derivatives) .

Q. What pharmacological properties have been reported for this compound?

  • Biological Activities : Demonstrates antitrypanosomal (IC50 = 1.13–8.5 μM against Trypanosoma spp.), antimicrobial, and anticancer potential . Non-cytotoxic profiles (selectivity index >50) against human cell lines (e.g., MRC-5) are notable .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

  • Key Findings :

  • Chalcone Conjugates : Adding (E)-3-(aryl)acryloyl groups enhances antitrypanosomal activity. For example, a 4-bromophenyl substituent reduces IC50 to 1.13 μM .
  • Substituent Effects : Chloro and methyl groups at specific positions improve target binding and metabolic stability .
    • Table: Activity vs. Substituents
Substituent (R)Target OrganismIC50 (μM)Selectivity Index
2-ChlorophenylT. cruzi8.5>50
4-BromophenylT. b. rhodesiense1.13>50

Q. What computational methods are used to predict binding interactions?

  • Quantum Chemical Modeling : DFT calculations assess charge distribution and reactivity of the imidazo[1,2-a]pyridine core, guiding substituent design .
  • Molecular Dynamics : Simulates interactions with biological targets (e.g., Trypanosoma enzymes), identifying key hydrogen bonds and hydrophobic contacts .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

  • Case Study : Discrepancies in yields (72% vs. 46%) arise from solvent polarity and catalyst choice. For example, NaOH in ethanol improves Claisen-Schmidt condensation efficiency vs. alternative bases .
  • Bioactivity Variability : Differences in parasite strains or assay conditions (e.g., incubation time) require standardized protocols .

Q. What strategies optimize the design of imidazo[1,2-a]pyridine-chalcone conjugates?

  • Synthetic Workflow :

Core Synthesis : Condensation of 2-aminopyridine with bromopyruvic acid.

Amidation : EDC/HOBt-mediated coupling with acetylated phenylamines.

Chalcone Addition : Base-catalyzed Claisen-Schmidt reaction with aryl aldehydes .

  • Critical Parameters :

  • Solvent choice (ethanol > DMF for chalcone formation).
  • Temperature control (80°C for cyclization; room temperature for amidation) .

Methodological Considerations

  • Handling Data Contradictions : Cross-validate NMR/HRMS results with X-ray crystallography (if available) .
  • Troubleshooting Low Yields : Screen solvent systems (e.g., DMF for coupling; ethanol for condensations) and catalyst ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.